
2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide typically involves the reaction of barbituric acid with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached to the pyrimidine ring, depending on the reagents and conditions used.
Scientific Research Applications
2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases related to pyrimidine metabolism.
Industry: It is used in the production of various materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes involved in pyrimidine metabolism, leading to disruptions in DNA and RNA synthesis. This inhibition can result in antimicrobial and antiviral effects, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
Barbituric Acid: A precursor in the synthesis of 2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide.
Uracil: Another pyrimidine derivative with similar structural features.
Thymine: A pyrimidine base found in DNA.
Uniqueness
This compound is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties.
Biological Activity
2-(2,6-Dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)acetamide is a compound belonging to the class of pyrimidine derivatives. Its unique structure and functional groups suggest potential biological activities that have been explored in various studies. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C6H6N2O4, with a molecular weight of 170.12 g/mol. The compound features a tetrahydropyrimidine ring with two keto groups at positions 2 and 6, contributing to its reactivity and biological interactions.
Antiviral Activity
Research has indicated that derivatives of pyrimidine compounds exhibit significant antiviral properties. For instance, compounds similar to this compound have shown inhibitory effects against viruses such as the human cytomegalovirus (HCMV) and varicella zoster virus (VZV). A study demonstrated that certain uracil derivatives with a similar backbone exhibited high inhibitory activity against HCMV replication in cell cultures .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. In vitro studies revealed that related pyrimidine derivatives possess broad-spectrum activity against various bacterial strains. The mechanism of action is hypothesized to involve interference with nucleic acid synthesis or disruption of metabolic pathways essential for bacterial growth.
Cytotoxic Effects
In cell line studies, some pyrimidine derivatives showed cytotoxic effects against cancer cell lines. The cytotoxicity was attributed to the induction of apoptosis and cell cycle arrest in specific phases. For example, compounds structurally related to this compound have been reported to trigger apoptotic pathways in human cancer cells .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in nucleic acid synthesis.
- Interference with Cell Signaling : It can disrupt signaling pathways critical for cell proliferation and survival.
- Induction of Apoptosis : Related compounds have been shown to activate caspases and other apoptotic markers.
Study on Antiviral Activity
A notable study evaluated the antiviral efficacy of a series of pyrimidine derivatives against HCMV. Among these compounds, one derivative exhibited an EC50 value of approximately 0.45 μM against HCMV strains AD-169 and Davis . This highlights the potential therapeutic applications of pyrimidine-based compounds in treating viral infections.
Cytotoxicity Assessment
In another investigation focusing on cancer therapeutics, a derivative similar to this compound was tested on various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value around 10 μM in HCT116 colon cancer cells. This underscores the need for further exploration into its anticancer properties .
Data Summary
Properties
CAS No. |
6426-90-0 |
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Molecular Formula |
C6H7N3O3 |
Molecular Weight |
169.14 g/mol |
IUPAC Name |
2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide |
InChI |
InChI=1S/C6H7N3O3/c7-4(10)1-3-2-5(11)9-6(12)8-3/h2H,1H2,(H2,7,10)(H2,8,9,11,12) |
InChI Key |
JQIWQYPHWMVYQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC(=O)NC1=O)CC(=O)N |
Origin of Product |
United States |
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